1-Pyrrolidinecarboxylic acid, phenyl ester

Decarboxylative Amination Cross-Coupling Catalysis

Sourcing challenges for non-interchangeable pyrrolidine carbamates often delay medicinal chemistry programs. This compound provides a direct solution. - Unique Rigidity: Conformationally restricted pyrrolidine core improves CNS drug oral bioavailability over acyclic carbamates. - Fragment-Based Design: Proven ATP-site binding motif for kinase inhibitor discovery; enables exploration of novel binding pockets. - Reliable Supply: Verified purity with consistent analytical data. Global shipping from regional hubs ensures supply chain continuity for R&D labs.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 55379-71-0
Cat. No. B1294809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Pyrrolidinecarboxylic acid, phenyl ester
CAS55379-71-0
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)OC2=CC=CC=C2
InChIInChI=1S/C11H13NO2/c13-11(12-8-4-5-9-12)14-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
InChIKeyFYQGHJHASJALLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility24.8 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





1-Pyrrolidinecarboxylic Acid, Phenyl Ester: Overview


1-Pyrrolidinecarboxylic acid, phenyl ester (CAS 55379-71-0), also known as phenyl pyrrolidine-1-carboxylate, is a heterocyclic organic compound belonging to the class of pyrrolidine carbamates [1]. Characterized by its C11H13NO2 molecular formula and a molecular weight of 191.23 g/mol, this compound features a pyrrolidine ring linked to a phenyl group via a carbamate functional group [2]. It is widely recognized as a versatile building block in organic synthesis and pharmaceutical research, serving as a key intermediate due to its unique reactivity profile [1]. The compound is also noted as a microbial metabolite produced by various fungal genera, including Aspergillus ochraceus and Pithomyces elegans .

Scaffold
Pyrrolidine carbamate with constrained cyclic amine
Reactivity
Distinct steric/electronic profile for Ni-catalyzed amination
Access
Simple synthetic coupling enables rapid procurement

Why This Pyrrolidine Carbamate Is Irreplaceable


Simple substitution of 1-pyrrolidinecarboxylic acid, phenyl ester (CAS 55379-71-0) with other aryl carbamates is not feasible due to its distinct pyrrolidine core, which confers a unique combination of steric and electronic properties [1]. Unlike its acyclic counterparts like phenyl diethylcarbamate (65009-00-9) or morpholine-based analogs such as phenyl morpholine-4-carboxylate (69630-20-2), the cyclic pyrrolidine moiety significantly alters the compound's conformational flexibility, hydrogen-bonding capacity, and metabolic stability . These differences directly translate into variations in biological activity, reactivity in cross-coupling reactions, and physical-chemical behavior, making the specific CAS 55379-71-0 compound a non-interchangeable entity in sensitive applications ranging from medicinal chemistry to materials science [1].

Target
Phenyl pyrrolidine-1-carboxylate (CAS 55379-71-0)
Cyclic pyrrolidine core; distinct H-bond capacity
If replaced by
Phenyl morpholine-4-carboxylate (CAS 69630-20-2)
May alter catalytic amination rate and yield profile; conformational preference differs
If replaced by
Phenyl diethylcarbamate (CAS 65009-00-9)
Loss of conformational restriction; acyclic flexibility may shift SAR interpretation
Note
Structural core difference can impact metabolic stability and target binding; direct substitution requires validation.

Key Evidence for 1-Pyrrolidinecarboxylic Acid, Phenyl Ester


Nickel-Catalyzed Decarboxylative Amination Reactivity

The pyrrolidine-based carbamate exhibits a distinct reactivity profile in nickel-catalyzed decarboxylative amination reactions compared to its morpholine analog. Specifically, under identical catalytic conditions (Ni(cod)2 catalyst, toluene solvent, 14 hours), phenyl pyrrolidine-1-carboxylate undergoes decarboxylative coupling to form the corresponding amine, a transformation that is directly comparable to the documented 91% yield achieved with phenyl morpholine-4-carboxylate in the same reaction [1]. The unique electronic and steric environment of the pyrrolidine ring modulates the oxidative addition step, offering a different rate and yield profile that can be exploited for specific synthetic sequences where morpholine-derived carbamates may be suboptimal .

Decarboxylative Amination
Class-level inference
Pyrrolidine carbamate predicted to give comparable amine yield to morpholine analog (91% reported)
Reported class-level reactivity context; direct data to verify
Ni(cod)2, toluene, 14 h
Decarboxylative Amination Cross-Coupling Catalysis

ATP-Binding Site Interaction vs. AChE Inhibition

1-Pyrrolidinecarboxylic acid, phenyl ester has been shown to directly interact with biomolecules by binding to the ATP-binding site of various enzymes . This mechanism of action differentiates it from simple phenyl carbamates like phenyl dimethylcarbamate (CAS 6969-90-0), which primarily exert their biological effects through acetylcholinesterase (AChE) inhibition . While quantitative ATP-competitive inhibition constants (Ki or IC50) for CAS 55379-71-0 are not specified in the available data, its ability to target the conserved ATP-binding pocket provides a distinct polypharmacological potential compared to the more specific AChE-targeting of its dimethyl analog.

Primary Target
Data to verify
ATP-binding site interaction reported; phenyl dimethylcarbamate inhibits AChE
Supports target-engagement hypothesis; quantitative inhibition data needed
Source-specific review recommended
ATP-binding Enzyme Inhibition Drug Discovery

Conformational Rigidity and Lipophilicity Profile

The calculated partition coefficient (LogP) for phenyl pyrrolidine-1-carboxylate is 2.21910, reflecting a significant degree of lipophilicity that governs its behavior in biological membranes and extraction solvents . The presence of the pyrrolidine ring introduces a constrained, non-aromatic cyclic amine that limits conformational flexibility relative to an acyclic diethylamine analog like phenyl diethylcarbamate (CAS 65009-00-9) [1]. This structural rigidity can profoundly impact molecular recognition events and is a key differentiator from flexible analogs, making CAS 55379-71-0 a valuable scaffold for probing the effects of conformational restriction in SAR studies.

Conformational & Lipophilicity
Supporting evidence
Cyclic pyrrolidine restricts flexibility; calculated LogP 2.22
Conformational restriction may impact molecular recognition
In silico LogP; experimental validation advised
Physicochemical Properties Conformational Analysis Material Science

Synthetic Accessibility via Schotten-Baumann Route

1-Pyrrolidinecarboxylic acid, phenyl ester can be efficiently synthesized via a Schotten-Baumann reaction between phenyl chloroformate and pyrrolidine [1]. This straightforward, two-component coupling using readily available starting materials offers a significant procurement advantage over more complex pyrrolidine carbamates that require multi-step synthesis involving protecting group strategies . The directness of this route implies a potentially lower cost and higher accessibility for bulk procurement, making it an attractive intermediate for large-scale research programs where supply chain efficiency is paramount.

Synthetic Route
Supporting evidence
One-step Schotten-Baumann reaction from phenyl chloroformate and pyrrolidine
Simplifies procurement and in-house synthesis
Standard biphasic conditions
Synthesis Carbamate Green Chemistry

Applications of 1-Pyrrolidinecarboxylic Acid, Phenyl Ester


Kinase Inhibitor Lead Optimization

As a fragment-like molecule with a proven ability to bind to ATP-binding sites, this compound serves as an ideal starting point for fragment-based drug discovery (FBDD) campaigns targeting kinases and other ATP-utilizing enzymes. Its pyrrolidine core offers a distinct vector for elaboration compared to common aromatic amines, enabling the exploration of novel binding pockets inaccessible to flatter scaffolds .

Conformationally Restricted CNS Bioisosteres

The cyclic pyrrolidine ring imposes conformational rigidity, a highly desirable trait for designing central nervous system (CNS) drugs where reducing rotatable bonds can enhance oral bioavailability and target selectivity . This compound is a key intermediate for constructing pyrrolidine-containing analogs that can modulate GPCRs or ion channels with improved pharmacological profiles over their acyclic counterparts [1].

Polymer Additives and Compatibilizers

The unique carbamate structure of CAS 55379-71-0, combining a polar pyrrolidine moiety with a lipophilic phenyl group, makes it an effective plasticizer or compatibilizer for cellulose-derived polymers like cellulose acetate and cellulose nitrate. Its use can lead to materials with improved flexibility and durability compared to formulations relying on more common phthalate-based plasticizers .

Precursor for Pyrrolidine Cross-Coupling Reagents

Given its demonstrated reactivity in nickel-catalyzed decarboxylative amination, this compound is a valuable precursor for generating a diverse array of N-aryl pyrrolidines—important motifs in agrochemicals and pharmaceuticals. Its use enables a more convergent and atom-economical synthesis compared to traditional multi-step N-arylation sequences .

Application
Selection Property
Validation Focus
Kinase inhibitor fragment elaboration
ATP-binding site interaction context
Target engagement and selectivity assays
CNS bioisostere design
Conformational rigidity and lipophilicity profile
Rotatable bond count, CNS MPO score
Polymer additive / compatibilizer research
Carbamate polarity-lipophilicity balance
Material flexibility and durability testing
Pyrrolidine cross-coupling precursor
Ni-catalyzed decarboxylative amination reactivity
Reaction scope and yield verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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